molecular formula C8H12ClNO3 B13563905 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride CAS No. 2803862-88-4

4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride

Cat. No.: B13563905
CAS No.: 2803862-88-4
M. Wt: 205.64 g/mol
InChI Key: SPJPLZHADGSJNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the enantioselective construction of the scaffold from acyclic starting materials containing the required stereochemical information .

Industrial Production Methods

Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods may include the use of continuous flow chemistry to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylselenyl bromide for cyclization and NaH for deprotonation . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various pharmacological effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity .

Comparison with Similar Compounds

4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

CAS No.

2803862-88-4

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

4-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c10-6-5-1-2-8(3-5,4-9-6)7(11)12;/h5H,1-4H2,(H,9,10)(H,11,12);1H

InChI Key

SPJPLZHADGSJNX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C(=O)NC2)C(=O)O.Cl

Origin of Product

United States

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